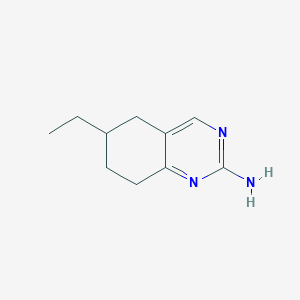
6-Ethyl-5,6,7,8-tetrahydroquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD18361684 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD18361684 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, MFCD18361684 is produced on a large scale using advanced techniques. The process involves the use of high-purity raw materials and sophisticated equipment to maintain consistency and quality. The production method is designed to be efficient and cost-effective, ensuring a steady supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: MFCD18361684 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in different reduced forms of the compound.
Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Substitution: Various reagents, including halogens and alkylating agents, are used in substitution reactions. The conditions vary depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
MFCD18361684 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is employed in biological studies to investigate its effects on different biological systems.
Medicine: MFCD18361684 is explored for its potential therapeutic properties and is used in drug development and testing.
Industry: It is utilized in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD18361684 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and pharmacological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
MFCD18361684 is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its high reactivity and stability, but with different applications in the industry.
Compound B: Shares similar chemical properties but is used primarily in biological research.
Compound C: Has a similar structure but differs in its mechanism of action and therapeutic potential.
The uniqueness of MFCD18361684 lies in its versatile applications across multiple fields, making it a valuable compound for both research and industrial purposes.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
6-ethyl-5,6,7,8-tetrahydroquinazolin-2-amine |
InChI |
InChI=1S/C10H15N3/c1-2-7-3-4-9-8(5-7)6-12-10(11)13-9/h6-7H,2-5H2,1H3,(H2,11,12,13) |
InChI Key |
NDUCUOGTACUHCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=NC(=NC=C2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















